4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine
Description
Properties
Molecular Formula |
C19H13N5OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(naphthalen-1-yloxymethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-15-13(4-1)5-3-7-16(15)25-12-17-23-24-18(21-22-19(24)26-17)14-8-10-20-11-9-14/h1-11H,12H2 |
InChI Key |
BHANMUGQULMMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-5-mercapto-1-(pyridin-4-yl)-1,2,4-triazole
The pyridyl-substituted triazole precursor is synthesized through hydrazinolysis and cyclization (Scheme 1):
-
Hydrazide Formation : Pyridine-4-carbohydrazide (1 ) is treated with carbon disulfide in ethanolic potassium hydroxide to form potassium pyridine-4-carbothiohydrazide (2 ).
-
Cyclization : Acid-catalyzed cyclization of 2 with hydrochloric acid yields 4-amino-5-mercapto-1-(pyridin-4-yl)-1,2,4-triazole (3 ).
Reaction Conditions :
Characterization :
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 7.85 (d, J = 4.8 Hz, 2H, Py-H), 5.21 (s, 2H, NH₂), 3.91 (s, 1H, SH).
Cyclocondensation to Form the Triazolothiadiazole Core
Synthesis of α-Bromo-(naphthalen-1-yloxy)methane
The electrophilic partner, α-bromo-(naphthalen-1-yloxy)methane (4 ), is prepared via Williamson ether synthesis:
-
Etherification : Naphthalen-1-ol (5 ) reacts with dibromomethane in the presence of sodium hydride to yield 4 .
Reaction Conditions :
Characterization :
Formation of the Triazolothiadiazole Ring
Cyclocondensation of 3 and 4 under basic conditions forms the fused heterocycle (Scheme 2):
-
Reaction : Equimolar 3 and 4 are stirred in dimethylformamide (DMF) with potassium carbonate at 80°C for 8 h.
-
Mechanism : The thiol group of 3 attacks the α-carbon of 4 , followed by intramolecular cyclization to form the thiadiazole ring.
Reaction Conditions :
Characterization of Product (6) :
-
¹H NMR (DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H, Py-H), 8.32–7.52 (m, 7H, Naph-H), 7.88 (d, J = 4.8 Hz, 2H, Py-H), 5.44 (s, 2H, OCH₂).
-
¹³C NMR : δ 164.2 (C=S), 152.1 (Triazole-C), 135.6–123.8 (Naph-C), 121.4 (Py-C).
-
HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₀H₁₄N₅OS: 388.0962; found: 388.0965.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time and improves yield (Scheme 3):
One-Pot Multicomponent Approach
A streamlined method avoids isolation of intermediates (Scheme 4):
-
Reagents : Pyridine-4-carbohydrazide, carbon disulfide, and 4 in acetic acid.
-
Conditions : Reflux for 6 h.
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Heating | DMF, K₂CO₃, 80°C | 8 h | 65% | 98% |
| Microwave | DMF, p-TsOH, 120°C | 20 min | 85% | 99% |
| One-Pot | AcOH, reflux | 6 h | 70% | 97% |
Key Observations :
-
Microwave irradiation enhances reaction efficiency significantly.
-
One-pot methods reduce purification steps but require strict stoichiometric control.
Scale-Up Considerations and Process Optimization
-
Solvent Selection : DMF offers high solubility but poses toxicity concerns; alternatives like acetonitrile reduce yield by 15%.
-
Catalyst Screening : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve yields to 78% in ethanol.
-
Byproduct Management : Bromide salts are removed via aqueous washes, ensuring >99% purity .
Chemical Reactions Analysis
Cyclocondensation of 4-Amino-5-Substituted Triazole-3-Thiols
Reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorous oxychloride (POCl₃) under reflux yields the triazolo-thiadiazole core . For example:
Reaction with Aryl Isothiocyanates
Condensation with aryl isothiocyanates in dimethylformamide (DMF) generates 6-arylamino derivatives. For instance:
text4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol + 4-chlorophenyl isothiocyanate → 3-(pyridin-4-yl)-6-(4-chlorophenylamino)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Conditions : DMF, 80°C, 24h; Yield : 66–81% .
Acylation Reactions
The exocyclic amino group undergoes acylation with acetic anhydride to form N-acetyl derivatives :
text6-Arylamino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole + Ac₂O → N5-Acetyl-6-arylamino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Conditions : Reflux in acetic anhydride; Yield : 85–95% .
Alkylation and Arylation
The naphthalen-1-yloxymethyl side chain participates in Friedel-Crafts alkylation with electron-rich aromatic systems under acidic conditions.
Reactivity with Biological Targets
The compound interacts with enzymes and receptors via:
-
Hydrogen bonding : Pyridine and triazole nitrogen atoms act as H-bond acceptors .
-
π-π stacking : The naphthalene moiety engages in hydrophobic interactions.
-
Electrophilic substitution : Thiadiazole sulfur atoms coordinate with metal ions in catalytic sites .
Stability and Degradation
-
Thermal stability : Decomposes above 300°C without melting .
-
Photodegradation : UV exposure induces cleavage of the thiadiazole ring, forming pyridine-4-yl sulfonic acid derivatives.
-
Hydrolytic stability : Resistant to acidic hydrolysis but degrades in alkaline media via triazole ring opening.
Key Reaction Conditions and Catalysts
Scientific Research Applications
Structural Characteristics
The compound consists of:
- A pyridine ring
- A triazole moiety
- A thiadiazole fragment
- A naphthalenyl substituent
These components contribute to its potential biological activities and interactions with various biological targets.
Biological Activities
Research indicates that compounds containing triazole and thiadiazole moieties exhibit a variety of biological activities. The following sections summarize notable findings regarding the biological applications of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine.
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance:
- Thiadiazole derivatives have been reported to show antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .
Antitumor Activity
The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that:
- Certain triazole-thiadiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division . This suggests that this compound may also exhibit similar properties.
Antiviral Properties
There is emerging evidence that compounds within this class may possess antiviral activities. For instance:
Mechanism of Action
The mechanism of action of 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition leads to the disruption of normal cellular processes, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in KA39 ) enhance electrophilicity, critical for covalent binding.
- Bioactivity : Pyridine (target compound, 9a ) and benzimidazole (SRI 29365 ) substituents are associated with antiviral and anticancer activities.
Pharmacological Activities
Triazolo-thiadiazoles exhibit diverse bioactivities, influenced by substituents:
Table 3: Bioactivity Data for Key Compounds
Target Compound Implications :
The naphthalene group may enhance DNA intercalation or kinase inhibition, while the pyridine could improve binding to ATP pockets in kinases. Predicted activities align with anticancer or antiviral profiles .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Notes:
- *Predicted values based on structural analogs.
- High logP in adamantyl/naphthalene derivatives suggests need for formulation strategies (e.g., nanoemulsions) .
Biological Activity
The compound 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a complex organic molecule that integrates multiple heterocyclic structures. Its unique structural features suggest a diverse range of potential biological activities, making it a compound of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Overview
The compound consists of:
- A pyridine ring
- A triazole moiety
- A thiadiazole component
- A naphthalenyl substituent
This structural complexity is indicative of potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Research indicates that compounds containing triazole and thiadiazole moieties often exhibit significant biological activities. The mechanisms through which This compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial activities.
- Anticancer Effects : Some derivatives demonstrate cytotoxicity against various cancer cell lines.
Anticancer Activity
A study on triazole-thiadiazole derivatives highlighted their potential as anticancer agents. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Compounds similar to This compound have demonstrated significant antimicrobial activity. For instance, derivatives with similar structural features were effective against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Case Study 1: Anticancer Screening
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was employed to determine cell viability.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
-
Case Study 2: Antifungal Activity
- Objective : Assess antifungal properties against Candida albicans.
- Method : Disk diffusion method was utilized for susceptibility testing.
- Results : The compound showed significant inhibition zones compared to control groups.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(Naphthalen-1-yloxy)-1H-[1,2,4]triazole | Structure | Lacks thiadiazole; studied for antifungal properties | Antifungal |
| 6-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Significant anticancer activity; no naphthalene substituent | Anticancer |
| 7-(Alkoxy)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Structure | Variations in alkoxy groups affect solubility and bioactivity | Varies |
This table highlights the versatility of triazole-thiadiazole derivatives while emphasizing the unique naphthalene substitution in the target compound that may enhance its biological efficacy.
Q & A
Q. What are the key steps in synthesizing 4-{6-[(Naphthalen-1-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine?
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Condensation of naphthalen-1-ol derivatives with chloroacetic acid derivatives to form the naphthoxymethyl intermediate.
- Cyclocondensation with thiocarbohydrazide or analogous reagents to construct the triazolo-thiadiazole core.
- Final coupling with pyridine derivatives under catalytic conditions (e.g., iodine or copper catalysts). Characterization via NMR, IR spectroscopy, and elemental analysis is critical to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated in academic research?
Researchers employ:
- Chromatography : HPLC or TLC to assess purity (>95% is typical for biological assays) .
- Spectroscopy : NMR for proton environments, IR for functional groups (e.g., C-S bonds in thiadiazole), and mass spectrometry for molecular weight confirmation .
- Elemental Analysis : Quantitative C/H/N/S ratios to verify stoichiometry .
Q. What are the primary challenges in synthesizing triazolo-thiadiazole derivatives?
Key challenges include:
- Regioselectivity : Ensuring correct ring closure during cyclization (e.g., avoiding [1,2,4]triazolo[3,4-c] isomers).
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required for intermediates.
- Purification : Column chromatography is frequently needed due to byproduct formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the triazolo-thiadiazole core?
Optimization strategies include:
- Catalyst Screening : Iodine (I) or copper sulfate/sodium ascorbate systems enhance cyclization efficiency .
- Solvent Selection : 1,4-Dioxane or DMF improves reaction homogeneity and yield (e.g., up to 88% in iodine-catalyzed reactions) .
- Microwave Assistance : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields .
Q. How do researchers address contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?
Discrepancies are resolved by:
- Docking Refinement : Including solvent effects or flexible protein residues in simulations.
- Enzyme Assays : Validating target inhibition (e.g., 14-α-demethylase for antifungal activity) .
- SAR Studies : Modifying substituents (e.g., naphthoxymethyl vs. phenyl groups) to align predicted and observed activities .
Q. What advanced methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR analysis involves:
- Analog Synthesis : Replacing the naphthoxy group with substituted aryl/heteroaryl moieties to evaluate bioactivity trends .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions via 3D-QSAR models.
- In Silico ADMET : Predicting pharmacokinetic properties (e.g., LogP, CYP450 interactions) to prioritize analogs .
Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals) in this compound?
Techniques include:
- 2D NMR : COSY and HSQC to assign proton-carbon correlations, especially in aromatic regions.
- Deuterated Solvents : Using DMSO-d to sharpen peaks and reduce exchange broadening.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
